2-[(4-Sulfamoylphenyl)formamido]acetic acid
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Overview
Description
2-[(4-Sulfamoylphenyl)formamido]acetic acid is a sulfonamide derivative. It has a molecular formula of C9H10N2O5S and a molecular weight of 258.25 g/mol .
Molecular Structure Analysis
The linear formula of 2-[(4-Sulfamoylphenyl)formamido]acetic acid is C8H9NO4S .Physical And Chemical Properties Analysis
2-[(4-Sulfamoylphenyl)formamido]acetic acid is a solid at room temperature .Scientific Research Applications
Synthesis of Heterocyclic Compounds
- The compound is used in the synthesis of various heterocyclic compounds. For instance, it is involved in the creation of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids, as reported by López et al. (2000) in their study on new synthesis methods for these compounds (López et al., 2000).
Antimicrobial Properties
- Research by Sharshira and Hamada (2012) highlights the role of compounds derived from 2-[(4-Sulfamoylphenyl)formamido]acetic acid in producing antimicrobial agents. They found that derivatives of this compound exhibited a moderate degree of potent antimicrobial activity (Sharshira & Hamada, 2012).
Synthesis of Derivatives for Disaccharides
- Wyss and Kiss (1975) reported the synthesis of derivatives of benzyl 2-[1-(benzyloxy)formamido]-2-deoxy-α-D-glucopyranoside, which are used as starting materials for disaccharides. This process indicates the compound's utility in complex carbohydrate synthesis (Wyss & Kiss, 1975).
Fluorescence Studies and Binding with Proteins
- Meng et al. (2012) utilized derivatives of 2-[(4-Sulfamoylphenyl)formamido]acetic acid for fluorescence studies and investigated their binding interactions with bovine serum albumin. This research provides insights into the biochemistry of protein-ligand interactions (Meng et al., 2012).
Biochemical Metabolism Studies
- Boyland and Manson (1966) explored the metabolism of aromatic amines and found that 2-Formamido-1-naphthyl hydrogen sulphate, a derivative of 2-[(4-Sulfamoylphenyl)formamido]acetic acid, is a metabolite of 2-naphthylamine. This study is crucial for understanding the biochemical pathways of similar compounds (Boyland & Manson, 1966).
Synthesis of Analgesic and Anti-inflammatory Compounds
- Gein et al. (2018) conducted a study where they synthesized compounds with analgesic and anti-inflammatory activities using 2-[(4-Sulfamoylphenyl)formamido]acetic acid derivatives, demonstrating its potential in pharmaceutical applications (Gein et al., 2018).
Photolytic Decomposition Studies
- Research by Davis, Wells, and Taylor (1979) on the photolytic decomposition of indapamide, a drug, led to the formation of several products, including 1-(N-formamido)-2-methylindoline, indicating the compound's role in photochemical reactions (Davis, Wells, & Taylor, 1979).
Safety And Hazards
properties
IUPAC Name |
2-[(4-sulfamoylbenzoyl)amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5S/c10-17(15,16)7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)(H2,10,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFOOXBQBNWTDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440429 |
Source
|
Record name | 2-[(4-sulfamoylphenyl)formamido]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Sulfamoylphenyl)formamido]acetic acid | |
CAS RN |
143288-21-5 |
Source
|
Record name | 2-[(4-sulfamoylphenyl)formamido]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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